6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
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Overview
Description
6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a piperazine ring and a dimethylpyrimidine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and cyanamide.
Substitution with Piperazine: The piperazine ring is introduced via nucleophilic substitution reactions. This step often requires the use of strong bases and polar aprotic solvents to facilitate the reaction.
Attachment of the Dimethylpyrimidine Group: The final step involves the coupling of the dimethylpyrimidine group to the piperazine-substituted purine. This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions and to handle the multi-step synthesis.
Continuous Flow Reactors: To enhance efficiency and scalability, especially for large-scale production.
Purification Techniques: Including crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.
Reduction: Reduction reactions can target the nitrogen atoms in the purine and pyrimidine rings.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly used.
Major Products
Oxidation Products: Include hydroxylated derivatives.
Reduction Products: Often result in the formation of amine derivatives.
Substitution Products: Can vary widely depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is studied for its potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential to act as an antiviral, antibacterial, or anticancer agent. Its ability to interfere with nucleic acid synthesis and function is of particular interest.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with nucleic acids and proteins. It can inhibit enzymes involved in DNA and RNA synthesis, thereby exerting its biological effects. The molecular targets include:
DNA Polymerases: Inhibition of these enzymes can prevent DNA replication.
RNA Polymerases: Inhibition can interfere with RNA transcription.
Protein Kinases: Modulation of these enzymes can affect various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine: Similar in structure but with an additional oxolan-2-yl group.
3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1,7-dimethyl-4-nitrobenzofuro[2,3-c]pyridine: Contains a benzofuro[2,3-c]pyridine core instead of a purine.
Uniqueness
The uniqueness of 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine core with a piperazine and dimethylpyrimidine moiety makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8/c1-11-12(2)17-8-18-14(11)23-4-6-24(7-5-23)16-13-15(19-9-20-16)22(3)10-21-13/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVPZTMYHBKWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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